4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
CAS No.: 156732-12-6
Cat. No.: VC20748353
Molecular Formula: C₂₅H₂₄N₂O
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 156732-12-6 |
---|---|
Molecular Formula | C₂₅H₂₄N₂O |
Molecular Weight | 368.5 g/mol |
IUPAC Name | (4S)-4-(dibenzylamino)-3-oxo-5-phenylpentanenitrile |
Standard InChI | InChI=1S/C25H24N2O/c26-17-16-25(28)24(18-21-10-4-1-5-11-21)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16,18-20H2/t24-/m0/s1 |
Standard InChI Key | MYTIELGBBUTMMA-DEOSSOPVSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES | C1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Chemical Identity and Basic Characteristics
4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile, identified by the CAS registry number 156732-12-6, is an organic compound with the molecular formula C₂₅H₂₄N₂O . The compound features a pentanonitrile backbone with multiple functional groups including a ketone (oxo) group, a dibenzylamino substituent, and a phenyl group . The "4S" designation in its name indicates a specific stereochemistry at the 4-position carbon atom, which is a chiral center with an S-configuration .
This compound represents a fascinating intersection of several chemical functionalities. Its structure incorporates both amine and nitrile groups, creating a molecule with interesting reactivity patterns. The presence of three aromatic rings (two from the dibenzylamino group and one from the phenyl substituent) contributes to its relatively high molecular weight of 368.5 g/mol and influences its physical properties .
Structural Features and Molecular Properties
Structural Components
The molecule contains several key structural features that define its chemical identity:
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A pentanonitrile backbone (five-carbon chain with a terminal nitrile group)
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A ketone (oxo) group at the 3-position
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A dibenzylamino substituent at the 4-position with S-stereochemistry
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A phenyl group at the 5-position
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Three aromatic rings in total (two benzyl groups and one phenyl group)
The structure can be represented in various ways, including condensed IUPAC notation and through specialized chemical descriptors. PubChem provides the SMILES notation as C1=CC=C(C=C1)CC@@HN(CC2=CC=CC=C2)CC3=CC=CC=C3, which encodes the complete structural information including stereochemistry .
Physicochemical Properties
Based on the available data, the compound exhibits the following properties:
The XLogP3-AA value of 4.9 suggests this compound has high lipophilicity (fat solubility) and limited water solubility . With no hydrogen bond donors and three hydrogen bond acceptors, its intermolecular interaction profile favors interactions with hydrogen bond donors in its environment. The nine rotatable bonds indicate considerable conformational flexibility, which may be relevant to its reactivity or potential binding characteristics in biochemical contexts .
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